4-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoroethyl group: This step might involve the use of trifluoroethyl iodide or a similar reagent under basic conditions.
Attachment of the methoxyethyl group: This can be done via nucleophilic substitution using 2-methoxyethylamine.
Formation of the carboxamide group: This step involves the reaction of the intermediate with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The trifluoroethyl and methoxyethyl groups could be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophiles such as amines or thiols might be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an amine.
Scientific Research Applications
4-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide could have several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs.
Biology: Study of its effects on biological systems, including enzyme inhibition or receptor binding.
Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The trifluoroethyl group could enhance binding affinity through hydrophobic interactions, while the amino group might form hydrogen bonds with the target.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1H-pyrazole-5-carboxamide: Lacks the trifluoroethyl and methoxyethyl groups.
N-(2-Methoxyethyl)-1H-pyrazole-5-carboxamide: Lacks the amino and trifluoroethyl groups.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxamide: Lacks the amino and methoxyethyl groups.
Uniqueness
The presence of both the trifluoroethyl and methoxyethyl groups in 4-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide could confer unique properties, such as increased lipophilicity and enhanced binding affinity to biological targets.
Properties
IUPAC Name |
4-amino-N-(2-methoxyethyl)-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O2/c1-18-3-2-14-8(17)7-6(13)4-15-16(7)5-9(10,11)12/h4H,2-3,5,13H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUHPWACFIOHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=NN1CC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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